![molecular formula C12H13NO4 B11824295 Ethyl 3-(4-nitrophenyl)but-2-enoate CAS No. 80854-57-5](/img/structure/B11824295.png)
Ethyl 3-(4-nitrophenyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by the presence of a nitrophenyl group attached to a but-2-enoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-nitrophenyl)but-2-enoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl crotonate with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-nitrophenyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-nitrophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in various biochemical reactions, leading to the modulation of enzyme activity and protein function. The compound’s effects are mediated through pathways involving nucleophilic attack and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-nitrophenyl)but-2-enoate can be compared with similar compounds such as:
Ethyl 3-(4-aminophenyl)but-2-enoate: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-(4-methoxyphenyl)but-2-enoate: The presence of a methoxy group instead of a nitro group results in different chemical properties and uses.
Ethyl 3-(4-chlorophenyl)but-2-enoate: The chloro group imparts different reactivity compared to the nitro group.
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and applications in various fields of research.
Eigenschaften
CAS-Nummer |
80854-57-5 |
---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
ethyl (E)-3-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+ |
InChI-Schlüssel |
GXKAVJLXZLKIAJ-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.